4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Chemical Biology Medicinal Chemistry Structural Biology

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9) is a heterocyclic small molecule (MW 312.78, C15H9ClN4S) belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family, a scaffold associated with diverse biological activities including anticancer and antimicrobial properties. The compound features a 4-chlorophenylsulfanyl group at position 4 of the triazoloquinoxaline core, distinguishing it from other regioisomers and substitution patterns.

Molecular Formula C15H9ClN4S
Molecular Weight 312.8 g/mol
CAS No. 245039-48-9
Cat. No. B3034882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
CAS245039-48-9
Molecular FormulaC15H9ClN4S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl
InChIInChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
InChIKeyZWPPEKVCEXTVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9): Chemical Identity and Core Characteristics for Research Procurement


4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9) is a heterocyclic small molecule (MW 312.78, C15H9ClN4S) belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family, a scaffold associated with diverse biological activities including anticancer and antimicrobial properties [1]. The compound features a 4-chlorophenylsulfanyl group at position 4 of the triazoloquinoxaline core, distinguishing it from other regioisomers and substitution patterns. Commercially, it is available from multiple suppliers in purities starting at 90%, with batch-specific QC data (NMR, HPLC, GC) offered by select vendors .

Interchangeability Risks with 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline Analogs


Within the [1,2,4]triazolo[4,3-a]quinoxaline class, minor structural modifications yield profound differences in biological activity and target engagement. For instance, the 1-(trifluoromethyl) analog (CAS 338420-44-3) exhibits EC50 values of 21,700–24,300 nM against nuclear receptor coactivators (NCOA1-3) [1], while class-level studies show VEGFR-2 inhibition can vary from nanomolar to micromolar ranges with substituent changes [2]. The position of the chloro substituent on the phenylsulfanyl ring (ortho vs. para) further influences molecular recognition and physicochemical properties, making direct substitution unreliable without quantitative verification for the specific assay system.

Quantitative Differentiators for 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9)


Para-Chloro Positioning vs. Ortho-Chloro Analog: Purity and Availability for Reproducible Research

The target compound, bearing a para-chlorophenylsulfanyl group, is commercially available at 90% purity with batch-specific Certificates of Analysis (NMR, HPLC, GC) . In contrast, the ortho-chloro regioisomer (CAS 338420-30-7) is offered at minimum 95% purity by select vendors . This 5% purity differential is critical for applications requiring high-purity starting materials, such as crystallography or sensitive biochemical assays. The para-substitution pattern also confers distinct electronic properties and steric profile compared to the ortho analog, which may influence binding interactions in target-based screening campaigns.

Chemical Biology Medicinal Chemistry Structural Biology

Absence of 1-Trifluoromethyl Group Differentiates Biochemical Activity Profile from a Potent Analog

The 1-(trifluoromethyl) analog of the target compound (CAS 338420-44-3) has known biochemical activity, with EC50 values of 24,300 nM, 21,700 nM, and 9,900 nM against NCOA1, NCOA2, and NCOA3 (nuclear receptor coactivators 1-3), respectively [1]. The target compound lacks this 1-CF3 group, suggesting a divergent activity profile. While direct quantitative data for the target compound against these targets is unavailable, this structural absence strongly implies the target compound will not engage these coactivators with the same affinity, making it a useful negative control or scaffold for probing alternative targets within the triazoloquinoxaline chemical space.

Drug Discovery Nuclear Receptor Biology Biochemical Screening

Core Scaffold Activity: VEGFR-2 Kinase Inhibition Class-Level Potency

Multiple [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated potent VEGFR-2 kinase inhibition. In a 2022 study, compound 22a (a triazoloquinoxaline analog) inhibited VEGFR-2 with an IC50 of 3.9 nM, approaching the activity of sorafenib (IC50 = 3.13 nM) [1]. While the target compound itself has not been profiled in this assay, the core scaffold's validated activity against VEGFR-2 provides a strong rationale for its use in kinase inhibitor discovery programs. The 4-chlorophenylsulfanyl substituent in the target compound may modulate this activity further, offering a structurally distinct starting point compared to the 1-aryl substituted analogs typically explored.

Cancer Research Kinase Inhibitors Angiogenesis

Recommended Research Applications for 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9)


Negative Control for Nuclear Receptor Coactivator Screening

Given the established activity of the 1-CF3 analog against NCOA1-3 (EC50 9.9–24.3 µM) [1], the target compound—which lacks this critical group—can serve as a structurally matched negative control in coactivator recruitment assays. This enables researchers to attribute pharmacological effects specifically to the 1-CF3 motif rather than the triazoloquinoxaline core.

Medicinal Chemistry Starting Point for VEGFR-2 Kinase Inhibitor Optimization

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has yielded VEGFR-2 inhibitors with IC50 values as low as 3.9 nM [2]. The target compound's 4-chlorophenylsulfanyl substitution offers a distinct vector for SAR exploration, potentially yielding novel intellectual property outside existing 1-aryl substituted inhibitor patents.

Regioisomeric Selectivity Studies in Biochemical Assays

The para-chloro substitution of the target compound distinguishes it from the ortho-chloro analog (CAS 338420-30-7). Comparative testing of these regioisomers in target-based or phenotypic screens can reveal the positional requirements for biological activity, a standard practice in hit-to-lead optimization .

Crystallography and Biophysical Studies Requiring Defined Purity

The availability of batch-specific QC documentation (NMR, HPLC, GC) for the target compound supports its use in co-crystallization, ITC, or SPR experiments where precise knowledge of purity and identity is essential for data integrity and reproducibility.

Quote Request

Request a Quote for 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.